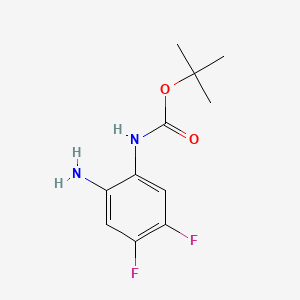

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKTXVPUGXBLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate typically involves the reaction of 2-amino-4,5-difluorobenzene with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as iodine. The reaction is carried out in an ethanol solvent at low temperatures, often around 0°C, to ensure high yield and purity . The reaction mixture is then allowed to stand overnight, followed by purification through column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability. The reaction conditions would be optimized to maximize yield and minimize by-products, ensuring a cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The aromatic ring of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s functional groups and reactivity.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitrating agents (e.g., HNO3) or halogenating agents (e.g., Br2) can be used under controlled conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution: Products include various substituted derivatives depending on the electrophile used.

Oxidation: Products may include nitro derivatives or oxidized forms of the amino group.

Reduction: Reduced forms of the aromatic ring or the amino group.

Hydrolysis: The primary amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also studied for its interactions with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The carbamate group can act as a prodrug moiety, releasing the active amine upon hydrolysis in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogues

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate (CAS: 208166-48-7)

- Molecular Weight : 244.24 g/mol (identical to the parent compound).

- Substituents : Fluorine atoms at positions 2 and 4 of the benzene ring instead of 4 and 5 .

- Purity : 95% .

tert-Butyl (3-amino-2,6-difluorophenyl)carbamate (CAS: 535170-20-8)

Heterocyclic Derivatives

tert-Butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate (CAS: 170104-82-2)

Methyl-Substituted Analogues

tert-Butyl (2-amino-4,5-dimethylphenyl)carbamate (CAS: Not provided)

Complex Functionalized Derivatives

tert-Butyl (2-((4-(trifluoromethoxy)-benzyl)amino)ethyl)carbamate (CAS: Not provided)

- Substituents : Trifluoromethoxy group and benzylamine side chain.

- Impact: The electron-withdrawing trifluoromethoxy group enhances oxidative stability but may reduce nucleophilicity at the amino group .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Purity |

|---|---|---|---|---|

| tert-Butyl (2-amino-4,5-difluorophenyl)carbamate | 1000698-88-3 | 244.24 | 4,5-difluoro | 95% |

| tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | 208166-48-7 | 244.24 | 2,4-difluoro | 95% |

| tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | 535170-20-8 | 244.24 | 2,6-difluoro | 97% |

| tert-Butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | 170104-82-2 | 355.37 | Piperazine, 2,6-difluoro | 95% |

| tert-Butyl (2-amino-4,5-dimethylphenyl)carbamate | N/A | ~242.29 (estimated) | 4,5-dimethyl | N/A |

Biological Activity

tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C11H14F2N2O2

- Molecular Weight : 244.24 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety and an aromatic ring substituted with two fluorine atoms and an amino group.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The presence of fluorine atoms enhances the compound's binding affinity and specificity for its targets .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

- In vitro studies have shown that related compounds display IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and colon cancer cells .

- A study demonstrated that modifications on the carbamate structure could lead to enhanced antiproliferative activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- The mechanism involves the disruption of bacterial cell wall synthesis through inhibition of key enzymes .

Anti-inflammatory and Neuroprotective Effects

Emerging studies suggest that this compound may possess anti-inflammatory and neuroprotective properties:

- It has been linked to reduced levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

- The compound's ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease research.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.